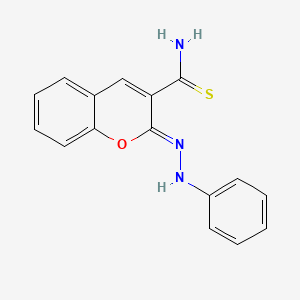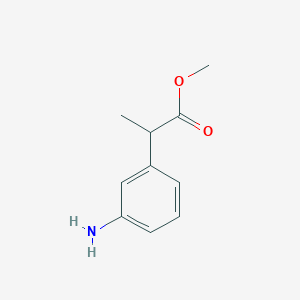
Methyl 2-(3-aminophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(3-aminophenyl)propanoate” is a chemical compound with the molecular formula C10H13NO2 . It is also known by its IUPAC name, methyl 2-(3-aminophenyl)propanoate . The compound has a molecular weight of 179.22 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-aminophenyl)propanoate” is represented by the InChI code: 1S/C10H13NO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-(3-aminophenyl)propanoate” are not fully detailed in the search results. It is known that the compound has a molecular weight of 179.22 . Other properties such as density, boiling point, melting point, and flash point are not available .Relevant Papers The search results did not provide specific peer-reviewed papers related to “Methyl 2-(3-aminophenyl)propanoate”. For a more comprehensive understanding of this compound, further literature search and review would be necessary .
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
Methyl 2-(3-aminophenyl)propanoate plays a role in the stereoselective synthesis of 3-substituted phthalides, which are important in the synthesis of complex molecules. A study demonstrated the asymmetric transfer hydrogenation of methyl 2-acylbenzoates, including derivatives of methyl 2-(3-aminophenyl)propanoate, using ruthenium catalysts to produce 3-alkylphthalides with high yields and enantiomeric excesses. This process is valuable for producing optically active pharmaceuticals and agrochemicals (Everaere, Scheffler, Mortreux, & Carpentier, 2001).
Bioactive Phenolic Compounds
Research on Eucommia ulmoides Oliv., a traditional medicinal plant, identified methyl 3-(3,4-dihydroxyphenyl)-propanoate among other phenolic compounds with modest anti-inflammatory activities. These findings contribute to understanding the plant's pharmacological properties and support further investigation into its potential therapeutic applications (Ren et al., 2021).
Immunomodulatory Agents
Methyl 2-(3-aminophenyl)propanoate derivatives have been explored for their immunosuppressive properties. A study on the synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols showed that these compounds, structurally simplified from myriocin, have potential as immunosuppressive agents. The research highlights the importance of the phenyl ring's position within the molecule for its activity, paving the way for new drug developments in organ transplantation and immune-related diseases (Kiuchi et al., 2000).
Chiral Catalysis in Pharmaceutical Intermediates
The compound plays a crucial role in chiral catalysis for the preparation of pharmaceutical intermediates. A study demonstrated the use of Methylobacterium oryzae for the biocatalytic conversion of (±)-ethyl-3-amino-3-phenylpropanoate to S-3-amino-3-phenylpropionic acid, a key intermediate in the synthesis of S-dapoxetine. This approach offers an efficient method for producing enantiopure compounds, essential for drug development (Li et al., 2013).
Eigenschaften
IUPAC Name |
methyl 2-(3-aminophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQSJQDSJSIAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-aminophenyl)propanoate | |
CAS RN |
76980-62-6 |
Source


|
| Record name | methyl 2-(3-aminophenyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

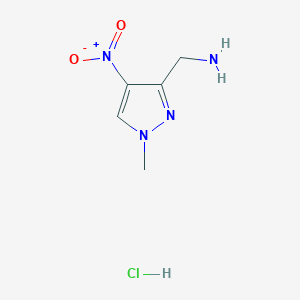
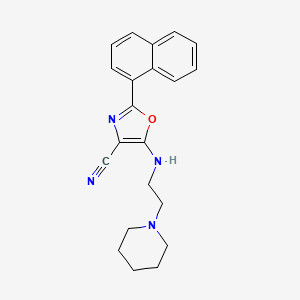

![propyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2932075.png)
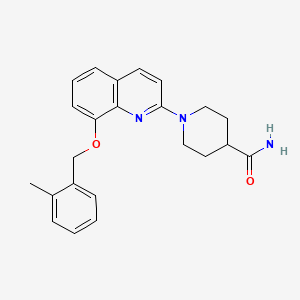
![N-(2-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2932079.png)
![4-(tert-butyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2932080.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B2932082.png)
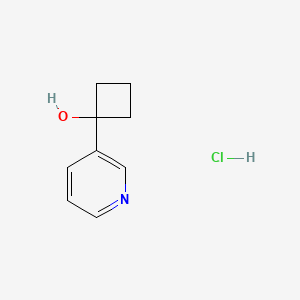
![1-(2-ethoxyethyl)-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2932085.png)
![1-[(1R,2R)-2-(Diethoxymethyl)cyclopropyl]ethanone](/img/structure/B2932087.png)
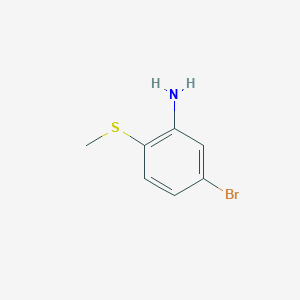
![3,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2932093.png)
